

# An In-depth Technical Guide to the Spectroscopic Data of 3,4-Dimethylbenzophenone

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## Compound of Interest

Compound Name: 3,4-Dimethylbenzophenone

Cat. No.: B1346588

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,4-Dimethylbenzophenone**, a key organic compound with applications in various fields of chemical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties.

## Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3,4-Dimethylbenzophenone**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **3,4-Dimethylbenzophenone**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.78 - 7.72	m	2H	Aromatic H (ortho to C=O on unsubstituted ring)
7.61 - 7.55	m	1H	Aromatic H (para to C=O on unsubstituted ring)
7.50 - 7.44	m	2H	Aromatic H (meta to C=O on unsubstituted ring)
7.33	d, J=7.8 Hz	1H	Aromatic H (ortho to C=O on substituted ring)
7.28	s	1H	Aromatic H (ortho to C=O and between methyl groups)
7.19	d, J=7.8 Hz	1H	Aromatic H (meta to C=O on substituted ring)
2.35	s	3H	Methyl H (para to C=O)
2.32	s	3H	Methyl H (meta to C=O)
Solvent: CDCl <sub>3</sub> , Frequency: 400 MHz[1]			

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **3,4-Dimethylbenzophenone**

Chemical Shift (ppm)	Assignment
196.5	C=O
142.3	Aromatic C
137.9	Aromatic C
137.1	Aromatic C
132.9	Aromatic CH
130.6	Aromatic CH
129.8	Aromatic CH
128.2	Aromatic CH
127.3	Aromatic CH
20.0	Methyl C
19.5	Methyl C
Solvent: CDCl <sub>3</sub>	

Table 3: IR Spectroscopic Data of **3,4-Dimethylbenzophenone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3060	Weak	Aromatic C-H stretch
2920	Weak	Aliphatic C-H stretch
1650	Strong	C=O (carbonyl) stretch
1605	Medium	Aromatic C=C stretch
1440	Medium	C-H bend (methyl)
1280	Strong	C-C stretch
Sample Preparation: KBr disc or nujol mull[1]		

Table 4: UV-Vis Spectroscopic Data of **3,4-Dimethylbenzophenone**

$\lambda_{\text{max}}$ (nm)	Solvent
254	Ethanol
340	Ethanol

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **3,4-Dimethylbenzophenone** is dissolved in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).<sup>[2]</sup> Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. The solution is then filtered into an NMR tube.
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.
- **Data Acquisition:** For  $^1\text{H}$  NMR, a standard pulse sequence is used. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.

### 2.2. Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of solid **3,4-Dimethylbenzophenone** is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a nujol mull can be prepared by grinding the sample with a few drops of nujol and placing the resulting paste between two salt plates.<sup>[3]</sup>
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the KBr pellet or salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over

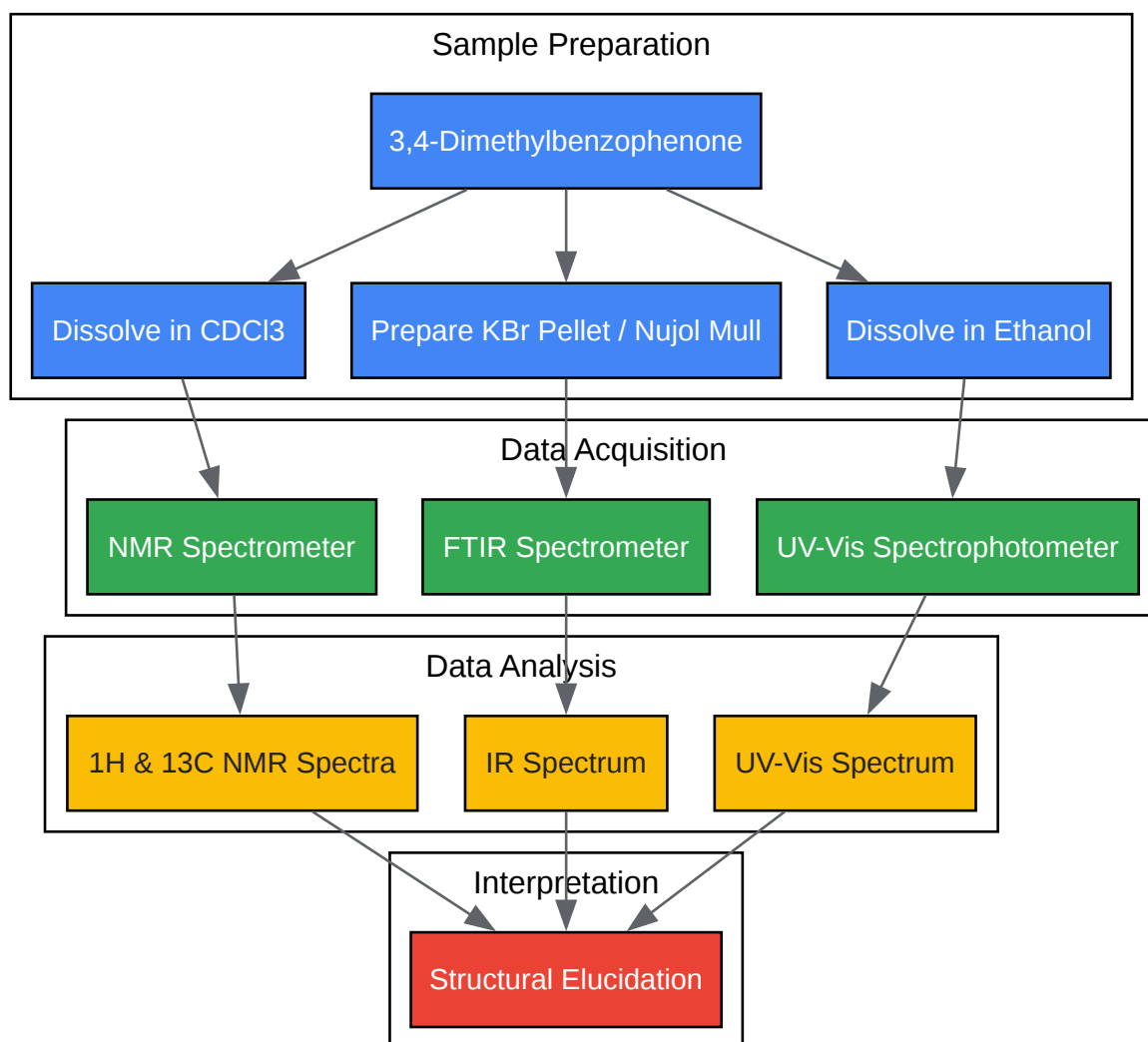
the range of 4000-400  $\text{cm}^{-1}$ .

### 2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A dilute solution of **3,4-Dimethylbenzophenone** is prepared using a UV-grade solvent, such as ethanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0). A blank cuvette containing only the solvent is used as a reference.
- **Instrumentation:** The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** The absorbance is scanned over a wavelength range of approximately 200-800 nm. The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) are then identified.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **3,4-Dimethylbenzophenone**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

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